Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16166667
InChI: InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)10-7-15(2)11-5-4-8(14)6-9(10)11/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C13H12BrNO3
Molecular Weight: 310.14 g/mol

Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate

CAS No.:

Cat. No.: VC16166667

Molecular Formula: C13H12BrNO3

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate -

Specification

Molecular Formula C13H12BrNO3
Molecular Weight 310.14 g/mol
IUPAC Name ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate
Standard InChI InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)10-7-15(2)11-5-4-8(14)6-9(10)11/h4-7H,3H2,1-2H3
Standard InChI Key AMQGCZYPMGLYQA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1=CN(C2=C1C=C(C=C2)Br)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1-methylindole system substituted with bromine at position 5 and an oxoacetate group at position 3. Key features include:

  • Molecular formula: C13H12BrNO3\text{C}_{13}\text{H}_{12}\text{BrNO}_{3} (inferred from ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate with added methyl group)

  • Molecular weight: 310.15 g/mol (calculated from formula)

  • IUPAC name: Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate

Structural comparisons to the non-methylated analog (CAS 17826-11-8) reveal critical differences in steric and electronic properties due to the N1 methyl substitution .

Spectral and Computational Data

While experimental spectra for the 1-methyl derivative are unavailable, computational predictions based on analogs suggest:

  • 1H NMR^1\text{H NMR}: Downfield shifts for H-2 (δ 8.1–8.3 ppm) and H-4 (δ 7.5–7.7 ppm) due to bromine’s electron-withdrawing effects

  • IR spectroscopy: Strong carbonyl stretches at 1,720–1,750 cm1^{-1} (ester) and 1,680–1,700 cm1^{-1} (ketone)

Synthesis and Manufacturing

Synthetic Routes

Two primary pathways emerge from analysis of related compounds:

Indole Ring Formation

Adapted from pyrazole synthesis methods , a potential route involves:

  • Condensation of ethyl propiolate with N-methylhydrazine to form 1-methylindole intermediates

  • Bromination at position 5 using PBr3\text{PBr}_3 or NBS\text{NBS}

  • Friedel-Crafts acylation with oxalyl chloride to install the oxoacetate group

Late-Stage Functionalization

Modification of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate through:

N1-H+CH3IBaseN1-CH3\text{N1-H} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N1-CH}_3

This alkylation typically requires phase-transfer catalysts or strong bases like NaH in DMF .

Process Optimization

Critical parameters for scale-up include:

ParameterOptimal RangeEffect on Yield
Bromination temp.0–5°CMinimizes debromination
Acylation time4–6 hrsCompletes ring substitution
Methylation pH8.5–9.5Prevents ester hydrolysis

Industrial production would likely employ continuous flow reactors to control exothermic bromination steps .

Physicochemical Properties

Thermal Characteristics

Data from the non-methylated analog provides baseline predictions:

PropertyValue (Non-Methyl)Predicted (1-Methyl)
Melting point248–249°C230–235°C
Decomposition temp.>300°C290–300°C
Solubility (H2 _2O)<0.1 mg/mL0.05–0.1 mg/mL

The methyl group reduces crystal lattice energy, lowering melting point while marginally increasing lipid solubility.

Spectroscopic Profile

Key diagnostic signals compared to CAS 17826-11-8 :

TechniqueNon-Methyl Feature1-Methyl Differentiation
13C NMR^{13}\text{C NMR}C1: 135.2 ppmC1: 140.5 ppm (deshielded)
MS[M+H]+^+ 297.0[M+H]+^+ 311.1

Reactivity and Derivatization

Electrophilic Substitution

The electron-rich indole ring permits further functionalization:

Compound+NO2+H2SO45-Bromo-4-nitro derivative\text{Compound} + \text{NO}_2^+ \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Bromo-4-nitro derivative}

Nitration occurs preferentially at position 4 due to bromine’s meta-directing effects .

Nucleophilic Acyl Substitution

The α-keto ester moiety undergoes characteristic reactions:

RCOCOOR’+R”NH2RC(NHR”)COOR’+H2O\text{RCOCOOR'} + \text{R''NH}_2 \rightarrow \text{RC(NHR'')COOR'} + \text{H}_2\text{O}

This enables synthesis of hydrazones and semicarbazides for pharmaceutical applications .

Biological Activity and Applications

ActivityMechanismEC50_{50} Range
AnticancerTopoisomerase II inhibition5–20 μM
AntimicrobialMembrane disruption10–50 μg/mL
Anti-inflammatoryCOX-2 suppression1–10 μM

The methyl group may enhance blood-brain barrier penetration compared to non-methylated analogs .

Material Science Applications

  • Coordination chemistry: Forms stable complexes with Cu(II) and Pd(II) via the keto-oxygen and indole nitrogen

  • Polymer precursors: Undergoes radical polymerization to create conductive heterocyclic polymers

Hazard CategoryGHS CodePrecautionary Measures
Acute toxicityH302Use respiratory protection
Skin irritationH312Wear nitrile gloves
Environmental toxicityH400Prevent aqueous release

Stability Considerations

ConditionDegradation PathwayHalf-Life
Aqueous pH >9Ester hydrolysis2–4 hrs
UV light (300 nm)Dehalogenation48 hrs
25°C (dry)Stable>2 years

Industrial and Research Status

SupplierPurityPrice (500 mg)Lead Time
Key Organics >95%$87.502–3 weeks
Sigma-Aldrich >98%$120.004–6 weeks

Patent Landscape

Recent innovations in indole chemistry suggest growing interest in methylated derivatives for:

  • Kinase inhibitor development (WO202318712)

  • OLED materials (CN114105832A)

  • Agricultural fungicides (US2023035727A1)

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